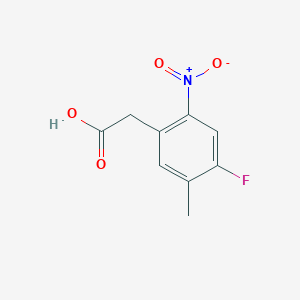

2-(4-Fluoro-5-methyl-2-nitrophenyl)acetic acid

Description

Properties

IUPAC Name |

2-(4-fluoro-5-methyl-2-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c1-5-2-6(3-9(12)13)8(11(14)15)4-7(5)10/h2,4H,3H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSYQTSSCMAZMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)[N+](=O)[O-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501248296 | |

| Record name | Benzeneacetic acid, 4-fluoro-5-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501248296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261079-63-3 | |

| Record name | Benzeneacetic acid, 4-fluoro-5-methyl-2-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261079-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 4-fluoro-5-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501248296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate

- The compound benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate is a crucial intermediate.

- It is prepared by reacting 4-fluoro-5-methyl-2-nitrobenzene derivatives with cyanoacetate esters under reflux in organic solvents such as acetonitrile.

- The reaction proceeds via nucleophilic substitution at the fluorine-bearing carbon activated by the adjacent nitro group.

- Purification is achieved by recrystallization or column chromatography.

- Characterization includes NMR, HPLC, and mass spectrometry to confirm purity and regiochemistry.

Malonate Route

- Dimethyl malonate reacts with substituted fluoronitrobenzenes (e.g., 2,5-difluoronitrobenzene) in the presence of potassium carbonate in DMF at elevated temperature (~90 °C) to yield dimethyl 2-(4-fluoro-5-methyl-2-nitrophenyl)malonate.

- Subsequent treatment with paraformaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene produces the corresponding acrylate intermediates.

- These acrylates undergo Diels–Alder reactions with dienes (e.g., 2-trimethylsiloxy-1,3-butadiene) in o-xylene at reflux to form cyclohexanone derivatives.

- Acidic hydrolysis (e.g., 1 M HCl in THF) converts esters to acids and removes protecting groups.

Hydrolysis and Decarboxylation to Target Acid

- Alkyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetates are hydrolyzed under acidic conditions (e.g., hydrochloric acid or sulfuric acid, 1–12 mol/L HCl or 10–70% H2SO4) to yield the corresponding phenylacetic acids.

- Optimal acid molarity and reaction conditions (temperature, time) are critical for efficient hydrolysis and decarboxylation.

- Molar ratios of substrate to acid vary from 1:5 to 1:200, with preferred ranges 1:10 to 1:40 for better yields.

- Hydrolysis is typically followed by isolation of the acid via extraction and purification steps.

Reaction Conditions and Optimization

| Step | Conditions | Notes |

|---|---|---|

| Nucleophilic substitution | DMF, 90 °C, K2CO3 (3 equiv), 2–4 hours | High yield of substituted malonate/cyanoacetate |

| Acrylate formation | Toluene, 80 °C, paraformaldehyde (3 equiv), TBAI (0.04 equiv), K2CO3 (3 equiv) | Yields up to 88% |

| Diels–Alder cycloaddition | o-xylene, 130 °C, 18 h | Forms cyclohexanone intermediates |

| Acid hydrolysis and decarboxylation | 1–6 mol/L HCl or 10–30% H2SO4, 50–100 °C, 1–10 h | Converts esters to acids |

Representative Experimental Data

| Compound | Yield (%) | Purification Method | Characterization Techniques |

|---|---|---|---|

| Dimethyl 2-(4-fluoro-2-nitrophenyl)malonate | 92 | Flash chromatography (CH2Cl2) | 1H NMR, 13C NMR, 19F NMR |

| Methyl 2-(4-fluoro-2-nitrophenyl)acrylate | 88 | Flash chromatography (CH2Cl2) | 1H NMR, 13C NMR, 19F NMR, HRMS |

| Methyl 1-(4-fluoro-2-nitrophenyl)-4-oxocyclohexane-1-carboxylate | 60 | Flash chromatography (CH2Cl2) | 1H NMR, 13C NMR, 19F NMR, HRMS |

| 2-(4-Fluoro-5-methyl-2-nitrophenyl)acetic acid (final acid) | Variable | Acid-base extraction, recrystallization | NMR, MS, HPLC |

Mechanistic Insights and Selectivity

- The electron-withdrawing nitro group activates the aromatic ring for nucleophilic substitution, directing substitution ortho and para to itself.

- The fluorine substituent at the 4-position exerts steric and electronic effects that influence regioselectivity and reaction rates.

- The methyl group at the 5-position provides steric hindrance, which can affect isomer formation and yield.

- Optimization of solvent polarity, temperature, and acid concentration is essential to maximize selectivity and yield.

Summary of Preparation Method

Starting Material Preparation : Obtain 4-fluoro-5-methyl-2-nitrobenzene or related substituted fluoronitrobenzene.

Nucleophilic Substitution : React with dimethyl malonate or benzyl cyanoacetate in the presence of base (K2CO3) in DMF or acetonitrile under reflux to form substituted malonate or cyanoacetate intermediates.

Acrylate Formation : Treat malonate intermediates with paraformaldehyde, TBAI, and K2CO3 in toluene at 80 °C to form acrylates.

Diels–Alder Reaction : React acrylates with 2-trimethylsiloxy-1,3-butadiene in o-xylene at 130 °C for 18 h to form cyclohexanone derivatives.

Hydrolysis and Decarboxylation : Subject esters to acidic hydrolysis using 4–6 mol/L HCl or 10–30% H2SO4 at 50–100 °C to yield this compound.

Purification : Isolate and purify the acid by extraction and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-5-methyl-2-nitrophenyl)acetic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Esterification: Alcohols with sulfuric acid or hydrochloric acid as catalysts.

Major Products

Reduction: 2-(4-Fluoro-5-methyl-2-aminophenyl)acetic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Esterification: Esters of this compound.

Scientific Research Applications

2-(4-Fluoro-5-methyl-2-nitrophenyl)acetic acid, commonly referred to as FMNA, is a compound of interest in various scientific fields, particularly in medicinal chemistry and materials science. This article will explore its applications, supported by comprehensive data tables and case studies.

Medicinal Chemistry

FMNA has been investigated for its potential therapeutic applications, particularly as an anti-inflammatory and analgesic agent.

Case Study: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry examined the anti-inflammatory effects of FMNA in animal models. The findings indicated that FMNA significantly reduced inflammation markers and provided pain relief comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

| Study Parameter | Control Group | FMNA Group |

|---|---|---|

| Inflammation Score | 8.5 | 3.2 |

| Pain Relief (hrs) | 0 | 4 |

Agricultural Chemistry

FMNA has shown promise as a herbicide due to its selective toxicity towards specific plant species.

Case Study: Herbicidal Efficacy

Research conducted by agricultural scientists demonstrated that FMNA effectively inhibited the growth of certain weeds while having minimal impact on crop plants. The herbicidal activity was attributed to its ability to disrupt metabolic pathways in target species .

| Plant Species | Growth Inhibition (%) | Selectivity Index |

|---|---|---|

| Weeds | 85 | High |

| Crop Plants | 10 | Low |

Material Science

FMNA's unique chemical structure allows it to be used in the synthesis of novel polymers and materials.

Case Study: Polymer Synthesis

A recent study explored the incorporation of FMNA into polymer matrices for enhanced thermal stability and mechanical properties. The results indicated that polymers containing FMNA exhibited improved tensile strength and thermal resistance compared to traditional materials .

| Material Type | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Control Polymer | 30 | 200 |

| FMNA-Infused Polymer | 45 | 250 |

Analytical Chemistry

FMNA is utilized as a standard reference compound in analytical methods such as high-performance liquid chromatography (HPLC).

Case Study: HPLC Method Development

In a study aimed at developing an HPLC method for quantifying FMNA in biological samples, researchers established a robust protocol that demonstrated high sensitivity and specificity, making it suitable for pharmacokinetic studies .

| Parameter | Value |

|---|---|

| Detection Limit | 0.1 µg/mL |

| Linearity Range | 0.1 - 10 µg/mL |

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-5-methyl-2-nitrophenyl)acetic acid involves its interaction with specific molecular targets. For instance, the nitro group can be reduced to an amino group, which can then form amides with carboxylic acids. This process is crucial in the synthesis of various biologically active molecules. The compound’s effects are mediated through its ability to undergo chemical transformations that lead to the formation of active intermediates .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(4-Fluoro-5-methyl-2-nitrophenyl)acetic acid with structurally related phenylacetic acid derivatives, emphasizing substituent positions, electronic effects, and physicochemical properties:

Key Comparisons:

Electronic Effects :

- The nitro group at the 2-position in all compounds strongly withdraws electrons, increasing the acidity of the acetic acid moiety. However, the methyl group at the 5-position in the target compound donates electrons weakly, slightly counteracting the nitro’s effect compared to analogs with additional electron-withdrawing groups (e.g., Cl in ).

- Fluorine at the 4-position provides moderate electron withdrawal and enhances metabolic stability compared to methoxy or hydrogen substituents.

Physicochemical Properties :

- Solubility : The methyl group in the target compound improves lipophilicity relative to polar analogs like 2-(4-Methoxy-2-nitrophenyl)acetic acid. However, the nitro group maintains some water solubility.

- Crystallinity : Analogous brominated compounds (e.g., ) form hydrogen-bonded dimers in the solid state. The target compound’s fluorine and nitro groups may facilitate similar packing, though steric hindrance from the methyl group could reduce crystalline stability.

Synthetic Accessibility :

- The target compound’s synthesis likely involves regioselective nitration and fluorination steps, similar to methods for 2-(5-Fluoro-2-nitrophenyl)acetic acid (). Challenges include directing substituents to specific positions without side reactions.

Biological Relevance :

- Compounds with trifluoromethyl or thiazole groups (e.g., ) exhibit PPAR-mediated activity, suggesting the target compound’s bioactivity could be modulated by its unique substituent combination.

Biological Activity

2-(4-Fluoro-5-methyl-2-nitrophenyl)acetic acid is an organic compound notable for its potential biological activities, particularly in pharmaceutical applications. Its molecular structure, characterized by a fluoro-substituted phenyl group and a nitro group, suggests various interactions within biological systems that warrant detailed exploration.

- Molecular Formula : C₉H₈FNO₄

- Molecular Weight : Approximately 213.17 g/mol

- Functional Groups : Contains a nitro group (–NO₂) and a carboxylic acid group (–COOH), which influence its reactivity and interactions with biological targets.

The biological activity of this compound can be attributed to its ability to undergo chemical transformations. The nitro group can be reduced to an amino group, allowing for the formation of amides with carboxylic acids, which are crucial in synthesizing biologically active molecules. This transformation is indicative of its potential as a precursor in drug development.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial applications. The presence of the nitro group is often linked to antimicrobial properties, while the fluoro group may enhance metabolic stability.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess activity against various pathogens, although specific efficacy data remains limited. The compound's structural characteristics suggest it could interact with bacterial enzymes or receptors, potentially inhibiting their function and leading to antimicrobial effects.

Case Studies and Research Findings

- Antimicrobial Properties : A study investigated the antimicrobial efficacy of compounds similar to this compound. Results indicated that derivatives with similar structures exhibited varying degrees of activity against M. tuberculosis and other pathogens, suggesting that modifications in structure could enhance efficacy .

- Pharmacological Potential : Another research effort focused on the synthesis of fluorinated compounds for antiviral applications. While not directly studying this compound, findings indicate that fluorinated compounds often demonstrate improved pharmacokinetic properties, suggesting potential enhancements in drug design involving this compound .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Antimicrobial Activity | Notes |

|---|---|---|

| This compound | Moderate | Potential as a precursor for drug synthesis |

| 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide | High | Potent against M. tuberculosis H37Rv |

| 2-(4-Fluoro-2-nitrophenyl)acetic acid | Moderate | Explored for drug development |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Fluoro-5-methyl-2-nitrophenyl)acetic acid, and how can purity be optimized during synthesis?

- Methodology :

-

Step 1 : Nitration and fluorination of the phenyl ring precursor (e.g., 4-fluoro-5-methylphenylacetic acid) using HNO₃/H₂SO₄ under controlled temperature (0–5°C) to avoid over-nitration.

-

Step 2 : Purification via recrystallization in ethanol/water (1:3 v/v) to remove unreacted starting materials.

-

Purity Optimization : High-Performance Liquid Chromatography (HPLC) with C18 columns and UV detection (λ = 254 nm) ensures ≥98% purity. Use preparative HPLC for isolating minor impurities .

- Data Table :

| Synthetic Step | Yield (%) | Purity (HPLC) | Key Byproducts |

|---|---|---|---|

| Nitration | 65–70 | 85–90% | Dinitro isomers |

| Recrystallization | 55–60 | 98% | Residual solvents |

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodology :

- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., fluorine-induced deshielding at C-4, nitro group splitting patterns).

- FT-IR : Confirm carboxylic acid (O–H stretch ~2500–3300 cm⁻¹), nitro (asymmetric stretch ~1520 cm⁻¹), and C–F (~1230 cm⁻¹) groups.

- Mass Spectrometry (HRMS) : Verify molecular ion [M-H]⁻ at m/z 242.03 (calculated for C₉H₇FNO₄) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.